molecular formula C6H11N B1195502 3,3-Dimethylbutanenitrile CAS No. 3302-16-7

3,3-Dimethylbutanenitrile

Cat. No. B1195502
CAS RN: 3302-16-7
M. Wt: 97.16 g/mol
InChI Key: XFOWYEKVIRMOBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3-dimethylbutanenitrile-related compounds involves multiple methods, including the carboxymethylation of diamines and reactions with acetonitrile. Yanagihara et al. (1972) detailed the synthesis of a related compound through carboxymethylation, highlighting the significance of molecular structure in determining acid dissociation constants (Yanagihara, Y., Yano, T., Kobayashi, H., & Ueno, K., 1972). Khalik (1997) synthesized 4-Phenyl-3-oxobutanenitrile, a related structure, via a reaction of ethyl phenylacetate with acetonitrile, underlining the versatility of nitrile compounds in synthesizing heterocycles (Khalik, M., 1997).

Molecular Structure Analysis

The molecular structure of 3,3-dimethylbutanenitrile and its derivatives has been a subject of study to understand its chemical behavior. Yin (2010) examined the crystal structure of a related compound, providing insights into its three-dimensional network formation through hydrogen bonds (Yin, Yong-xian, 2010).

Chemical Reactions and Properties

3,3-Dimethylbutanenitrile undergoes various chemical reactions, leading to a wide range of derivatives with diverse properties. Al-Matar et al. (2012) studied the reactivity of 3-oxoalkanenitriles, demonstrating novel rearrangement reactions to synthesize aminopyridines and pyran carbonitriles, showcasing the compound's versatility (Al-Matar, H., Khalil, K., Al-Kanderi, M. F., & Elnagdi, M., 2012).

Scientific Research Applications

  • Synthesis of Chelating Agents : 3,3-Dimethylbutane-1,2-dinitrilo-N,N,N',N'-tetraacetic acid (BEDTA), synthesized from 3,3-dimethylbutane-1,2-diamine (BEDA), is used in acid dissociation studies. This compound demonstrates specific acid dissociation constants, which are significant in relation to its molecular structures (Yanagihara et al., 1972).

  • Progesterone Receptor Modulators : In pharmaceutical research, specifically for female healthcare applications like contraception and certain cancers, derivatives of 3,3-dialkyl-5-aryloxindole, including 3,3-dimethyl variants, have been used to create progesterone receptor modulators. These compounds exhibit varying agonist and antagonist properties based on their structural modifications (Fensome et al., 2008).

  • Synthesis of Cyclopropane Derivatives : Research into the direct cyclization of 2-amino-4-chloro-3,3-dimethylbutanenitrile has led to the synthesis of 1-amino-2,2-dimethylcyclopropane-1-carbonitrile and its derivatives. These compounds are potential precursors for ACC derivatives and have been analyzed for their stereoisomeric properties (Aelterman et al., 1999).

  • Study of Organic Reactions and Syntheses : The chemical structure and reactivity of 3,3-Dimethylbutanenitrile-related compounds are utilized in various organic synthesis and reaction studies. For instance, 4-Phenyl-3-oxobutanenitrile and its derivatives are synthesized for creating polyfunctionally substituted heterocycles (Khalik, 1997).

  • Dynamics in Plastic Crystalline Phases : In the study of solid-state physics, derivatives of 3,3-Dimethylbutanenitrile, like 2,2-Dimethylbutan-1-ol and 3,3-dimethylbutan-1-ol, have been investigated for their dynamics in liquid and plastic crystalline phases. This research provides insights into molecular motions and phase transitions (Carignani et al., 2018).

  • One-Pot Synthesis in Organic Chemistry : 3,3-Dimethylbutanenitrile derivatives have been synthesized in environmentally benign ways, illustrating the compound's versatility in organic synthesis. For example, the synthesis of 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles demonstrates a convenient and green chemistry approach (D’hooghe et al., 2009).

  • In Situ Spectroscopic Studies in Catalysis : The compound's derivatives have been used in in situ spectroscopic studies, particularly in catalytic hydroformylation processes. This research provides valuable insights into the behavior of organic reactants and catalysts (Li et al., 2003).

Safety and Hazards

3,3-Dimethylbutanenitrile is classified as a combustible, acute toxic Cat.3/toxic compound or compound which causes chronic effects . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment is advised .

properties

IUPAC Name

3,3-dimethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-6(2,3)4-5-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOWYEKVIRMOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277191
Record name 3,3-dimethylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylbutanenitrile

CAS RN

3302-16-7
Record name 3302-16-7
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Record name 3,3-dimethylbutanenitrile
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Record name 3,3-dimethylbutanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3,3-dimethylbutanenitrile in the synthesis of 1-amino-2,2-dimethylcyclopropane-1-carbonitrile?

A1: 3,3-Dimethylbutanenitrile serves as a direct precursor in the synthesis of 1-amino-2,2-dimethylcyclopropane-1-carbonitrile. The research highlights a direct cyclization reaction where 2-amino-4-chloro-3,3-dimethylbutanenitrile is treated with potassium tert-butoxide in THF. This reaction yields the target cyclopropane derivative along with a dimerization product [].

Q2: Are there alternative synthetic routes to obtain the desired cyclopropane derivatives without directly using 3,3-dimethylbutanenitrile?

A2: Yes, the research explores an alternative route for synthesizing similar functionalized cyclopropanes. This method involves reacting 1-methoxycyclopropylamines with potassium cyanide, offering a different pathway to access related compounds [].

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